molecular formula C4H8N2O3 B8817452 Ethyl 2-amino-2-(hydroxyimino)acetate

Ethyl 2-amino-2-(hydroxyimino)acetate

Cat. No. B8817452
M. Wt: 132.12 g/mol
InChI Key: QGYKRMZPOOILBA-UHFFFAOYSA-N
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Patent
US06951946B2

Procedure details

Water (600 ml) is added dropwise over a period of two hours to a vigorously stirred, room temperature mixture of ethyl cyanoformate (99 g, 1 mol), hydroxylamine hydrochloride (105 g, 1.5 mol ) and sodium carbonate (82 g, 0.77 mol ) in ethanol (1 L.) The resulting solution is stirred until the starting material has been consumed. When the reaction is complete, most of the solvent is removed in vacuo and the resulting residue is extracted with methylene chloride (3×200 ml.) The combined organic extracts are washed with brine (250 ml), dried (Na2SO4), filtered and concentrated to afford 120.1 g (91%) of compound 2a as a white solid. Further purification can be achieved by crystallization from chloroform and hexanes. 1H NMR (CDCl3): δ9.15 (br s, OH), 5.12 (br s, 2H), 4.32 (q, 2H), 1.42 (t, J=7.1 Hz, 3H). 13C NMR (CDCl3): δ161.4, 144.4, 62.8, 14.3.
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step Two
Quantity
105 g
Type
reactant
Reaction Step Two
Quantity
82 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[OH2:1].[C:2]([C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:3].Cl.[NH2:10]O.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C>[NH2:3][C:2](=[N:10][OH:1])[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
600 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
99 g
Type
reactant
Smiles
C(#N)C(=O)OCC
Name
Quantity
105 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
82 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
a vigorously stirred, room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
is stirred until the starting material
CUSTOM
Type
CUSTOM
Details
has been consumed
CUSTOM
Type
CUSTOM
Details
is removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the resulting residue is extracted with methylene chloride (3×200 ml.) The combined organic extracts
WASH
Type
WASH
Details
are washed with brine (250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)OCC)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 120.1 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.